![molecular formula C7H12N2O B598639 2,7-Diazaspiro[4.4]nonan-1-one CAS No. 1203796-97-7](/img/structure/B598639.png)
2,7-Diazaspiro[4.4]nonan-1-one
Overview
Description
2,7-Diazaspiro[4.4]nonan-1-one is a bicyclic compound featuring two fused five-membered rings (spiro[4.4] framework) with nitrogen atoms at positions 2 and 7 and a ketone group at position 1. This scaffold is structurally rigid, enabling precise spatial orientation of substituents, which is critical for interactions with biological targets.
Preparation Methods
Core Synthetic Strategies for Spirocyclic Diazaspiro Frameworks
The construction of 2,7-diazaspiro[4.4]nonan-1-one relies on strategies that balance ring strain, stereoelectronic effects, and functional group compatibility. Two primary approaches dominate the literature: cyclization of prefunctionalized linear precursors and post-annulation functionalization of simpler spirocycles .
Cyclization via Buchwald–Hartwig Amination
A widely cited method involves the use of palladium-catalyzed Buchwald–Hartwig amination to introduce nitrogen atoms into the spirocyclic framework. Starting from tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, alkylation with benzyl bromide or (2-bromoethyl)benzene generates intermediates that undergo deprotection and cyclization to yield the target structure . For example:
-
Step 1 : Alkylation of the Boc-protected diamine with benzyl bromide (86.8 μL, 0.73 mmol) in the presence of a palladium catalyst.
-
Step 2 : Deprotection using trifluoroacetic acid (TFA) to remove the Boc group.
-
Step 3 : Intramolecular cyclization under basic conditions (e.g., K₂CO₃) to form the spiro[4.4]nonan-1-one core .
This method achieves moderate yields (45–60%) but requires precise control of reaction stoichiometry to avoid over-alkylation.
Lactamization of Diamine Derivatives
An alternative route involves the lactamization of 1,5-diamine precursors with carbonyl-containing reagents. For instance, reaction of 1,5-diaminopentane with γ-keto esters under acidic conditions facilitates cyclization via nucleophilic acyl substitution. The resulting lactam is subsequently dehydrogenated to introduce the ketone functionality . Key parameters include:
-
Temperature : 80–100°C in toluene.
-
Catalyst : p-TsOH (10 mol%).
-
Yield : 55–70% after purification by column chromatography .
Advanced Functionalization and Derivatization
Post-Cyclization Modifications
Once the spirocyclic core is established, further functionalization enables diversification. Common modifications include:
-
N-Alkylation : Treatment with alkyl halides (e.g., benzyl bromide) in DMF at 60°C .
-
Acylation : Reaction with benzoyl chloride or 2-phenylacetyl chloride in the presence of triethylamine .
-
Amination : Introduction of aryl groups via Buchwald–Hartwig coupling with iodobenzene derivatives .
Table 1: Representative Derivatives of this compound
Derivative | Reagent | Conditions | Yield (%) |
---|---|---|---|
7-Benzyl derivative | Benzyl bromide | DMF, 60°C, 12h | 68 |
7-Phenethyl derivative | (2-Bromoethyl)benzene | K₂CO₃, DMF, 24h | 52 |
1-Oxo-2-acetyl | Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | 75 |
Stereochemical Control
The spiro[4.4]nonane system’s conformation is critical for biological activity. X-ray crystallography of 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one reveals a dihedral angle of 80.46° between the two four-membered rings, necessitating stereoselective synthesis . Strategies include:
-
Chiral Auxiliaries : Use of (S,S)-2,8-diazabicyclo[4.3.0]nonane to enforce desired configurations .
-
Asymmetric Hydrogenation : Catalytic hydrogenation with Rh(I) complexes to set stereocenters .
Industrial-Scale Synthesis and Optimization
Large-Batch Alkylation Protocols
Industrial suppliers such as Apollo Scientific and Merck employ continuous-flow reactors for scalable production. Key advantages include:
-
Throughput : 500 g–1 kg per batch.
-
Solvent System : Ethanol/water (3:1) to enhance solubility and reduce side reactions .
Green Chemistry Initiatives
Recent efforts focus on reducing environmental impact:
Chemical Reactions Analysis
Types of Reactions: 2,7-Diazaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted spiro compounds with different functional groups.
Scientific Research Applications
Osteoporosis Treatment
Recent studies have highlighted the effectiveness of derivatives of 2,7-Diazaspiro[4.4]nonan-1-one in inhibiting osteoclast activity, which is crucial for bone resorption. A notable derivative, 4-chlorobenzyl-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide (compound E197), has shown promise in preventing pathological bone loss in ovariectomized mice without adversely affecting bone formation.
Key Findings:
- Mechanism of Action: E197 inhibits both mouse and human osteoclast activities, preventing excessive bone resorption while maintaining osteoblast numbers.
- Research Methodology: The study involved in vitro assays to measure the IC50 values for osteoclast activity and bone histomorphometry to assess bone density changes in treated mice .
Compound | IC50 (µM) | Effect on Osteoblasts | Effect on Osteoclasts |
---|---|---|---|
E197 | 10 | No effect | Inhibition |
Cancer Treatment
This compound has also been investigated for its potential in cancer therapy. Compounds derived from this scaffold are effective inhibitors of the interaction between menin and mixed lineage leukemia (MLL) proteins, which are implicated in various cancers.
Case Study:
A patent application (WO 2018/024602 A1) describes the use of these compounds for treating cancers associated with MLL proteins. The research indicates that these inhibitors can disrupt critical protein-protein interactions necessary for tumor growth and survival.
Compound Class | Biological Target | Disease Area |
---|---|---|
2,7-Diazaspiro[4.4]nonanes | Menin/MLL proteins | Cancer |
Diabetes Management
In addition to its applications in oncology and bone health, this compound derivatives have shown potential in managing diabetes through their inhibitory effects on specific metabolic pathways.
Research Insights:
The compounds have been linked to improved insulin sensitivity and glucose metabolism by targeting various signaling pathways involved in glucose homeostasis. This opens avenues for developing new therapeutic agents for diabetes management.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Key Features:
- Molecular Formula : C₇H₁₀N₂O
- Stereochemical Variants: Racemic mixtures and enantiopure forms (e.g., (5S)-2,7-diazaspiro[4.4]nonan-1-one) are reported, with stereochemistry influencing biological activity .
- Synthesis : Typically synthesized via multi-step routes involving intramolecular Baylis-Hillman reactions, 1,3-dipolar cycloadditions, and reductive amination for functionalization .
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Spiro Rings
Table 1: Comparison of Spiro Ring Systems
Key Observations :
- Ring Size and Flexibility : The [4.4] system (two five-membered rings) offers rigidity, favoring interactions with osteoclast targets, while the [3.5] system (five- and four-membered rings) introduces conformational flexibility, enhancing sigma receptor subtype selectivity .
- Functionalization: Substituents on nitrogen (e.g., benzyl, fluorophenyl) or ketone positions modulate solubility, binding affinity, and metabolic stability. For example: E226: 7-(3-Chlorobenzyl)-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one shows potent osteoclast inhibition . Compound 4b: 2,7-Diazaspiro[3.5]nonane derivatives with benzyl groups exhibit high sigma-1 receptor (S1R) affinity (Ki < 10 nM) .
Functional Analogues with Similar Pharmacophores
Key Insights :
- Osteoclast Inhibitors : [4.4] derivatives with aryl/benzyl groups (e.g., E211, E226) show sub-micromolar IC₅₀ values in mouse and human osteoclast assays .
- Sigma Receptor Ligands : [3.5] derivatives exhibit subtype selectivity (e.g., compound 4b for S1R vs. S2R), attributed to distal hydrophobic interactions .
- Chiral Effects : Enantiopure (5S)-configured derivatives are critical for asymmetric synthesis of bioactive alkaloids (e.g., strychnine, vindoline) .
Challenges and Innovations
Biological Activity
2,7-Diazaspiro[4.4]nonan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a spirocyclic structure that incorporates two nitrogen atoms within its framework. This specific arrangement contributes to its biological activity by facilitating interactions with various molecular targets, such as enzymes and receptors. The general formula for this compound is , with a molecular weight of approximately 140.18 g/mol.
The biological activity of this compound primarily involves its ability to bind to specific molecular targets, modulating their activity and influencing biochemical pathways. The compound exhibits potential as an inhibitor for certain enzymes and receptors, which may lead to therapeutic applications in various medical fields.
- Binding Interactions : The spirocyclic structure allows for unique binding interactions, often resulting in the inhibition of enzyme activity or alteration of receptor signaling pathways.
- Target Specificity : Research indicates that the compound can selectively bind to sigma receptors (SRs), which are implicated in pain modulation and neuroprotection .
Analgesic Properties
Recent studies have highlighted the analgesic potential of this compound derivatives, particularly their high affinity for sigma receptors. For example:
- Compound AD258 : This derivative demonstrated negligible in vitro toxicity and exhibited a high binding affinity for both S1R and S2R sigma receptors (K_iS1R = 3.5 nM; K_iS2R = 2.6 nM). In vivo tests showed significant antiallodynic effects at low doses (0.6–1.25 mg/kg) in models of capsaicin-induced allodynia .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that certain derivatives exhibit significant activity against various bacterial strains, indicating potential applications in treating infections.
Anticancer Potential
Research into the anticancer properties of this compound is ongoing, with preliminary findings suggesting that it may inhibit tumor growth through modulation of specific signaling pathways involved in cancer progression.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2,7-diazaspiro[4.4]nonan-1-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of diamine precursors with cyclic ketones under controlled conditions. For example, a common method employs a diamine reacting with a ketone derivative, followed by cyclization using catalysts (e.g., acid/base conditions) to form the spiro core . Reaction parameters such as temperature (e.g., 60–100°C), solvent polarity, and catalyst choice (e.g., palladium in some protocols) critically affect yield and purity. Optimizing these conditions minimizes side products like linear oligomers or over-oxidized derivatives .
Q. How is the structural identity of this compound validated in novel syntheses?
Routine characterization includes 1H/13C NMR to confirm the spirocyclic framework and substituent positions. For instance, the compound’s NMR spectra show distinct signals for the spiro-connected carbons and nitrogen-bound protons . Single-crystal X-ray diffraction (e.g., CCDC data from Acta Crystallographica) provides unambiguous confirmation of bond angles and stereochemistry, as demonstrated for derivatives like 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one . Purity is assessed via HPLC or UPLC-MS, with deviations in retention times or mass peaks indicating impurities .
Q. What are the primary applications of this compound in early-stage drug discovery?
The compound serves as a versatile scaffold for designing ligands targeting enzymes or receptors. For example, its spirocyclic structure enhances conformational rigidity, improving binding affinity to biological targets like sigma receptors or osteoclast-activating enzymes . Derivatives are synthesized via reductive amination or alkylation to explore structure-activity relationships (SAR), particularly in oncology and immunology .
Advanced Research Questions
Q. How can catalytic systems be optimized for enantioselective synthesis of this compound derivatives?
Chiral catalysts (e.g., palladium complexes) enable asymmetric intramolecular cyclization. For instance, palladium-catalyzed aminoalkynylation of cyclopropanols produces enantiomerically enriched spirocycles . Key parameters include ligand design (e.g., phosphine ligands for stereocontrol) and solvent effects (e.g., toluene for improved enantiomeric excess). Computational modeling (DFT studies) aids in predicting transition states and optimizing ee values .
Q. How do researchers resolve contradictions in biological activity data across this compound derivatives?
Discrepancies in bioactivity (e.g., varying IC50 values in osteoclast inhibition) often arise from subtle structural modifications . For example, replacing a benzyl group with a fluorinated aryl moiety in derivatives like E211 alters hydrogen-bonding interactions with target proteins, impacting potency . Systematic SAR studies, coupled with molecular docking, clarify these effects. Contradictions in cytotoxicity data may also reflect assay variability (e.g., cell line-specific responses), necessitating orthogonal validation (e.g., Western blotting for target engagement) .
Q. What computational strategies are employed to predict the pharmacokinetic properties of this compound-based compounds?
In silico tools like SwissADME or MOE calculate logP, PSA (polar surface area), and bioavailability scores. For example, the compound’s PSA (~49 Ų) suggests moderate blood-brain barrier permeability, making it suitable for CNS targets . Molecular dynamics simulations model membrane permeability and metabolic stability, guiding lead optimization .
Q. Methodological Challenges and Solutions
Q. How are stereochemical complexities addressed in spirocyclic derivative synthesis?
Diastereomer separation via chiral chromatography or crystallization is critical. For example, the major diastereomer of a spiro sultam derivative (compound 5 ) was isolated using flash chromatography, with stereochemistry confirmed via NOESY NMR . Asymmetric catalysis (e.g., organocatalysts) or enzymatic resolution provides enantiopure products .
Q. What experimental and computational techniques validate target engagement in pharmacological studies?
Surface plasmon resonance (SPR) measures binding kinetics to purified proteins (e.g., sigma receptors), while radioligand displacement assays quantify affinity (Ki values) . For cellular targets, knockdown/knockout models (e.g., CRISPR-Cas9) confirm on-mechanism activity. Pairing these with cryo-EM or X-ray co-crystallography resolves binding modes .
Q. Key Citations
Properties
IUPAC Name |
2,7-diazaspiro[4.4]nonan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-7(2-4-9-6)1-3-8-5-7/h8H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSIDWNZLCMXRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717050 | |
Record name | 2,7-Diazaspiro[4.4]nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203796-97-7 | |
Record name | 2,7-Diazaspiro[4.4]nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.